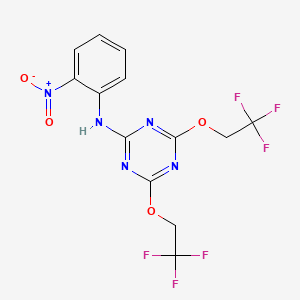
N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: is a complex organic compound characterized by the presence of a triazine ring substituted with nitrophenyl and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution with Trifluoroethoxy Groups:
Attachment of the Nitrophenyl Group: The final step involves the nucleophilic aromatic substitution of the remaining chlorine atom on the triazine ring with 2-nitroaniline under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium ethoxide (NaOEt) or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to N-(2-aminophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the nitrophenyl group suggests potential interactions with biological molecules.
Medicine
In medicine, the compound or its derivatives might be investigated for their pharmacological properties, including anti-inflammatory or antimicrobial activities. The trifluoroethoxy groups could enhance the bioavailability and metabolic stability of the compound.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a component in specialty coatings and adhesives.
Mechanism of Action
The mechanism by which N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The nitrophenyl group could participate in π-π interactions or hydrogen bonding, while the trifluoroethoxy groups might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-nitrophenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine: Similar structure but with methoxy groups instead of trifluoroethoxy groups.
N-(2-aminophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: Reduction product of the original compound.
N-(4-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine: Positional isomer with the nitro group at the 4-position.
Uniqueness
The presence of both nitrophenyl and trifluoroethoxy groups in N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine makes it unique. The trifluoroethoxy groups provide enhanced stability and lipophilicity, while the nitrophenyl group offers potential for various chemical modifications and biological interactions.
This compound’s unique combination of functional groups and its potential for diverse applications make it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(2-nitrophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6N5O4/c14-12(15,16)5-27-10-21-9(22-11(23-10)28-6-13(17,18)19)20-7-3-1-2-4-8(7)24(25)26/h1-4H,5-6H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTLQLCNUJGJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)OCC(F)(F)F)OCC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













